2-(2-Aminoethoxy)acetic acid hydrochloride 2-(2-Aminoethoxy)acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 81142-16-7
VCID: VC7520741
InChI: InChI=1S/C4H9NO3.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H,6,7);1H
SMILES: C(COCC(=O)O)N.Cl
Molecular Formula: C4H10ClNO3
Molecular Weight: 155.58

2-(2-Aminoethoxy)acetic acid hydrochloride

CAS No.: 81142-16-7

Cat. No.: VC7520741

Molecular Formula: C4H10ClNO3

Molecular Weight: 155.58

* For research use only. Not for human or veterinary use.

2-(2-Aminoethoxy)acetic acid hydrochloride - 81142-16-7

Specification

CAS No. 81142-16-7
Molecular Formula C4H10ClNO3
Molecular Weight 155.58
IUPAC Name 2-(2-aminoethoxy)acetic acid;hydrochloride
Standard InChI InChI=1S/C4H9NO3.ClH/c5-1-2-8-3-4(6)7;/h1-3,5H2,(H,6,7);1H
Standard InChI Key IVTUZBXDJSWUTI-UHFFFAOYSA-N
SMILES C(COCC(=O)O)N.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride belongs to the class of PEG-based bifunctional linkers. Its structure comprises a central ethoxy chain (OCH2CH2O-\text{OCH}_2\text{CH}_2\text{O}-) flanked by an amino group (NH2-\text{NH}_2) at one terminus and a carboxylic acid (COOH-\text{COOH}) at the other, with the latter protonated as a hydrochloride salt (COOHHCl-\text{COOH} \cdot \text{HCl}) . The IUPAC name, 2-[2-(2-aminoethoxy)ethoxy]acetic acid hydrochloride, reflects this arrangement. The PEG spacer imparts hydrophilicity and flexibility, critical for modulating the pharmacokinetics of conjugated molecules .

Synonyms and Registry Data

Common synonyms include AEEA-OH·HCl, H-AEEA-OH.HCl, and CH2COOH-PEG2-NH2.HCl, emphasizing its PEG2 backbone and functional groups . Key identifiers include:

  • CAS Registry: 134979-01-4 (hydrochloride salt)

  • PubChem CID: 362706 (free acid form)

  • MDL Number: MFCD11865374

  • Molecular Formula: C6H14ClNO4\text{C}_6\text{H}_{14}\text{ClNO}_4

Synthesis and Production

Synthetic Pathways

The compound is synthesized via a multi-step process involving:

  • Etherification: Reaction of 2-(2-aminoethoxy)ethanol with chloroacetic acid under alkaline conditions to form the ethoxy-acetic acid backbone.

  • Hydrochlorination: Treatment with hydrochloric acid to protonate the carboxylic acid and form the stable hydrochloride salt .

A post-assembly coupling procedure is employed for integrating the compound into PNA oligomers, where it facilitates the attachment of additional functional groups via its amino and carboxyl termini .

Analytical Validation

Quality control protocols confirm structural integrity and purity:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR spectra validate the presence of ethoxy protons (δ 3.53.7\delta\ 3.5–3.7 ppm), amino protons (δ 1.52.0\delta\ 1.5–2.0 ppm), and carboxylic acid protons (δ 1213\delta\ 12–13 ppm) .

  • Purity Assessment: Quantitative NMR (qNMR) and non-aqueous titration verify purity ≥96.0% .

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueSource
Melting Point124.0–128.0 °C
Boiling Point323.8 ± 22.0 °C (Predicted)
Density1.177 g/cm³
SolubilityDMSO, Methanol (Slight)
pKa3.37 ± 0.10 (Carboxylic acid)

The compound’s low solubility in aqueous media necessitates the use of polar aprotic solvents for biochemical applications .

Applications in Research and Industry

Peptide Nucleic Acid (PNA) Conjugation

The compound serves as a critical building block for synthesizing PNA oligoether conjugates, enhancing DNA/RNA binding affinity and cellular uptake. Its amino group reacts with activated carboxyl groups (e.g., using EDC/HOBt), while the carboxylic acid enables further functionalization . Ghidini et al. (2014) demonstrated its utility in constructing PNA probes for detecting single-nucleotide polymorphisms .

Drug-Delivery Systems

As a PEGylated linker, it improves the solubility and bioavailability of hydrophobic drugs. For example, CovX-Bodies—antibody-drug conjugates—leverage its spacer to attach payloads while minimizing immunogenicity .

Bioconjugation Chemistry

The amino and carboxyl termini enable site-specific modifications of proteins, antibodies, and nanoparticles. This bifunctionality supports the development of diagnostic assays and targeted therapies .

Hazard StatementPrecautionary Measure
H302: Harmful if swallowedAvoid ingestion
H315: Skin irritationWear protective gloves
H319: Eye irritationUse eye protection
H335: Respiratory irritationUse in well-ventilated areas

Risk Mitigation

  • Personal Protective Equipment (PPE): Lab coat, nitrile gloves, and safety goggles.

  • First Aid: Flush eyes/skin with water for 15 minutes upon exposure .

SupplierPurityPrice (1g)Storage
TCI America>96.0%$334.00−20°C, inert gas
ChemScene≥98.0%$299.00Room temperature
American Elements99%$450.00Desiccated, −20°C

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